molecular formula C18H21N3O4 B2608344 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1046801-41-5

4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No. B2608344
M. Wt: 343.383
InChI Key: QNSJZLOUPLSJRW-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including an ethoxyphenyl group, a carboxylic acid group, and two amino groups attached to a butanoic acid backbone.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the specific reactivity and compatibility of the different functional groups.



Molecular Structure Analysis

The molecular structure of such a compound could be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amino groups might be involved in acid-base reactions, while the carboxylic acid group could participate in esterification reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and acidity, could be determined through various laboratory tests.


Scientific Research Applications

Molecular Structure Analysis

The molecular and crystal structure of compounds structurally related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have been thoroughly analyzed using techniques such as single-crystal X-ray diffraction. These analyses provide insights into the hydrogen bonding patterns and supramolecular structures that are key in understanding the chemical behavior and reactivity of such compounds. For instance, N-(pyridin-3-yl)-succinamic acid, a compound with structural similarities, demonstrates significant hydrogen bonding interactions leading to the formation of dimensional zig-zag sheets, which are crucial for its chemical properties and potential applications in material science and medicinal chemistry (Naveen et al., 2016).

Catalytic Applications

Certain compounds structurally related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have shown potential as catalysts in chemical reactions. For example, sulfonated Schiff base copper(II) complexes have been investigated for their efficiency and selectivity in the oxidation of alcohols, demonstrating the potential of such compounds in catalysis and organic synthesis. These findings could lead to the development of new, more efficient catalytic processes in the chemical industry (Hazra et al., 2015).

Synthetic Applications

Compounds with structural features similar to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have been utilized in the synthesis of novel chemical entities. For instance, the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles and their hydrogenated analogs showcases the versatility of these compounds in creating new molecules with potential applications in pharmaceuticals and materials science (Rodinovskaya et al., 2003).

Supramolecular Chemistry

The study of hydrogen bonding and supramolecular interactions in compounds related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid provides valuable insights into the design of new materials and the understanding of molecular recognition processes. These studies are fundamental in the fields of crystal engineering and the development of novel functional materials (PrakashShet et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. Standard safety tests would need to be conducted to determine its toxicity, flammability, and other hazard properties.


Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in more detail, or investigating its potential uses in fields like medicine or materials science.


Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, you may need to consult a chemist or a relevant expert.


properties

IUPAC Name

4-(4-ethoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-25-15-7-5-14(6-8-15)21-17(22)10-16(18(23)24)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSJZLOUPLSJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

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